molecular formula C4H25N5O7P2 B13788912 Tetraammonium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate CAS No. 94113-38-9

Tetraammonium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate

Cat. No.: B13788912
CAS No.: 94113-38-9
M. Wt: 317.22 g/mol
InChI Key: ILQMHLOPDFWCAI-UHFFFAOYSA-N
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Description

Tetraammonium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate (CAS: 94202-05-8) is a tetraammonium salt of a bisphosphonate derivative characterized by a central carbon atom bonded to two phosphonate groups (‑PO(OH)₂) and a 2-hydroxyethylimino substituent . Bisphosphonates mimic inorganic pyrophosphates, enabling strong binding to hydroxyapatite in bone tissue . This compound’s structure confers bone-targeting properties, making it relevant for therapeutic and diagnostic applications in bone disorders such as osteoporosis and metastatic bone disease .

Properties

CAS No.

94113-38-9

Molecular Formula

C4H25N5O7P2

Molecular Weight

317.22 g/mol

IUPAC Name

tetraazanium;2-[bis(phosphonatomethyl)amino]ethanol

InChI

InChI=1S/C4H13NO7P2.4H3N/c6-2-1-5(3-13(7,8)9)4-14(10,11)12;;;;/h6H,1-4H2,(H2,7,8,9)(H2,10,11,12);4*1H3

InChI Key

ILQMHLOPDFWCAI-UHFFFAOYSA-N

Canonical SMILES

C(CO)N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetraammonium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate typically involves the reaction of phosphonic acid derivatives with amines. One common method includes the reaction of (2-hydroxyethyl)amine with methylene bisphosphonic acid under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Tetraammonium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different properties.

    Substitution: The ammonium groups in the compound can be substituted with other functional groups, altering its reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phosphonate derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Tetraammonium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its interactions with biological molecules and potential therapeutic applications.

    Medicine: Research explores its use in drug delivery systems and as a potential treatment for certain diseases.

    Industry: It is utilized in industrial processes for its chemical properties and reactivity.

Mechanism of Action

The mechanism of action of tetraammonium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, enzymes, and other biomolecules, influencing their activity and function. These interactions are mediated by the bisphosphonate groups, which play a crucial role in the compound’s reactivity and effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Bisphosphonates vary in their substituents (R1 and R2 groups), which dictate their physicochemical properties, bone-binding affinity, and biological activity. Below is a detailed comparison of Tetraammonium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate with structurally analogous compounds.

Structural and Chemical Properties

Compound Name (CAS) Molecular Formula Substituent (R Group) Molecular Weight (g/mol) Key Features
Target Compound (94202-05-8) C₉H₃₅N₅O₆P₂ 2-Hydroxyethylimino 371.35 Hydrophilic due to hydroxyl group; enhances solubility in aqueous matrices.
Tetraammonium [(heptylimino)bis(methylene)]bisphosphonate (94202-05-8) C₉H₃₅N₅O₆P₂ Heptylimino 371.35 Longer alkyl chain increases lipophilicity, potentially prolonging tissue retention.
Tetraammonium [(octylimino)bis(methylene)]bisphosphonate (94202-07-0) C₁₀H₃₇N₅O₆P₂ Octylimino 385.38 Increased hydrophobicity may reduce renal clearance.
Tetraammonium [(isononylimino)bis(methylene)]bisphosphonate (93983-07-4) C₁₁H₃₉N₅O₆P₂ Isononylimino 399.40 Branched alkyl chain enhances membrane permeability.
Triammonium hydrogen [[(2-ethylhexyl)imino]bis(methylene)]diphosphonate (94107-83-2) C₁₀H₃₄N₄O₆P₂ 2-Ethylhexylimino 368.35 Mixed ammonium salt; moderate solubility in polar solvents.

Bone-Binding Affinity

Bisphosphonate binding strength to bone hydroxyapatite correlates with the chelation efficiency of their phosphonate groups and substituent-induced steric effects. Key findings:

  • Bond Lengths : Shorter Na⁺/Ca²⁺–O(phosphoryl) bond distances indicate stronger binding. The 2-hydroxyethyl group in the target compound allows optimal spatial arrangement for cation coordination, comparable to shorter alkyl chains (e.g., heptyl) but weaker than aromatic substituents .

Pharmacological and Clinical Relevance

Compound Mechanism of Action Therapeutic Applications Notes
Target Compound Inhibits osteoclast activity via hydroxyapatite binding; non-nitrogenous mechanism. Bone imaging agents, osteoporosis prophylaxis. Lower potency than nitrogen-containing bisphosphonates (e.g., zoledronate).
Octylimino Derivative Similar osteoclast inhibition; enhanced tissue retention. Potential for sustained-release formulations. Limited clinical data available.
2-Ethylhexylimino Derivative Mixed ammonium salt; moderate osteoclast affinity. Experimental use in bone-targeted drug conjugates. Synergistic effects observed in preclinical models.

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